REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[OH-:8].[K+].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1.[Cl-].[K+]>C(O)(=O)C>[CH3:1][NH:2][CH2:6][CH2:5][CH:4]([O:8][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[C:3]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1.[ClH:10] |f:1.2,4.5,7.8|
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Name
|
1-phenyl-3-(N-methylamine)propane-1-ol
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
Then, n-exane is added in an amount sufficient
|
Type
|
TEMPERATURE
|
Details
|
The inner temperature is raised at 90° C. under constant and azeothropic reflux
|
Type
|
CUSTOM
|
Details
|
in 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WAIT
|
Details
|
is continued for ten hours
|
Type
|
CUSTOM
|
Details
|
the reaction by TLC
|
Type
|
CUSTOM
|
Details
|
is then brought below 60° C.
|
Type
|
ADDITION
|
Details
|
a mixture of solvents
|
Type
|
DISTILLATION
|
Details
|
is distilled off until a temperature of 100° C.
|
Type
|
CUSTOM
|
Details
|
is then reduced to 0° C.
|
Type
|
ADDITION
|
Details
|
240 ml of toluene is added
|
Type
|
ADDITION
|
Details
|
to dilute
|
Type
|
ADDITION
|
Details
|
100 ml of water is then slowly added dropwise in about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
ADDITION
|
Details
|
The aqueous phase containing salts, part of the reaction solvent
|
Type
|
CUSTOM
|
Details
|
the non-reacted product of reaction
|
Type
|
WASH
|
Details
|
the organic phase is subjected to four washings with 100 ml of water
|
Type
|
ADDITION
|
Details
|
Then, 180 ml of water at ambient temperature are added to the toluenic phase
|
Type
|
ADDITION
|
Details
|
about 16 ml of HCl 37% are slowly added dropwise at constant pH 3 (at this pH value fluoxetine
|
Type
|
CUSTOM
|
Details
|
During acidification, the precipitation of the hydrochloride
|
Type
|
WAIT
|
Details
|
Temperature is then kept at 20° C. for 15 minutes till pH stabilization at the value of 3
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
(optionally by further adding HCl 37%)
|
Type
|
CUSTOM
|
Details
|
is then reduced to 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is conducted at this temperature for at least two hours
|
Type
|
CUSTOM
|
Details
|
A very pure crystalline product is obtained
|
Type
|
FILTRATION
|
Details
|
which is quickly filtered
|
Type
|
CUSTOM
|
Details
|
leaving in the mother liquor almost all the colour
|
Type
|
FILTRATION
|
Details
|
The product is filtered off at 0° C.
|
Type
|
WASH
|
Details
|
washed with 10 ml×3 of water at 0° C.
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |